Ercc1-xpf-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

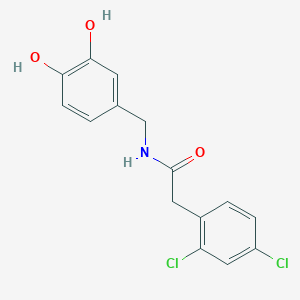

IUPAC Name |

2-(2,4-dichlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c16-11-3-2-10(12(17)7-11)6-15(21)18-8-9-1-4-13(19)14(20)5-9/h1-5,7,19-20H,6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPCQXGBKRAJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)CC2=C(C=C(C=C2)Cl)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Ercc1-Xpf Inhibitors: A Technical Guide

Disclaimer: As of November 2025, detailed public information regarding a specific compound designated "Ercc1-xpf-IN-2" is not available. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the ERCC1-XPF complex based on publicly accessible preclinical data for representative small molecule inhibitors.

Introduction

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer is a critical structure-specific endonuclease involved in multiple DNA repair pathways, most notably the Nucleotide Excision Repair (NER) pathway. The NER pathway is essential for removing bulky DNA lesions, including those induced by platinum-based chemotherapies such as cisplatin. Overexpression of ERCC1 is a known mechanism of resistance to these therapies in various cancers. Consequently, inhibiting the ERCC1-XPF complex presents a promising strategy to potentiate the efficacy of existing anticancer drugs. This document outlines the core mechanism of action of ERCC1-XPF inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

ERCC1-XPF inhibitors function by directly targeting the endonuclease activity of the complex or by disrupting the protein-protein interaction between ERCC1 and XPF. By inhibiting this complex, the repair of cisplatin-induced DNA damage is compromised, leading to an accumulation of cytotoxic lesions and ultimately, apoptotic cell death in cancer cells. This chemosensitization is the primary therapeutic goal of these inhibitors.

Quantitative Data on Representative ERCC1-XPF Inhibitors

The following table summarizes the in vitro potency of representative small molecule inhibitors of ERCC1-XPF identified in preclinical studies.

| Compound ID | Assay Type | IC50 | Target | Source |

| Hit 1 | Gel-based nuclease assay | ~25 nM | ERCC1-XPF endonuclease activity | |

| Hit 2 | Gel-based nuclease assay | ~500 nM | ERCC1-XPF endonuclease activity | |

| NSC16168 | Not Specified | 0.42 µM | ERCC1-XPF |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation of inhibitor data. Below are protocols for key experiments used in the characterization of ERCC1-XPF inhibitors.

High-Throughput Screening (HTS) for ERCC1-XPF Inhibitors

A fluorescence-based HTS assay is often employed for the initial identification of inhibitor compounds.

Objective: To identify small molecules that inhibit the endonuclease activity of ERCC1-XPF from a large compound library.

Principle: A synthetic DNA substrate with a fluorophore and a quencher is used. Cleavage of the substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in a fluorescent signal. Inhibitors will prevent this cleavage, leading to a reduction in fluorescence.

Protocol:

-

Reagent Preparation:

-

Purified recombinant human ERCC1-XPF protein.

-

Fluorescently labeled DNA substrate.

-

Assay buffer.

-

Compound library diluted to the desired screening concentration.

-

-

Assay Procedure (96-well plate format):

-

Pre-read the plate with only the DNA substrate to establish a baseline fluorescence.

-

Add ERCC1-XPF protein to the wells containing the DNA substrate.

-

Incubate to allow for enzymatic activity, leading to an increase in fluorescence.

-

In parallel plates, add compounds from the library prior to the addition of the ERCC1-XPF enzyme.

-

"Hits" are identified in wells where the fluorescence signal is significantly reduced compared to the control (enzyme + substrate, no inhibitor).

-

Gel-Based Nuclease Incision Assay

This in vitro assay is used to validate the inhibitory activity of hits identified from HTS.

Objective: To confirm and quantify the inhibitory effect of a compound on the nuclease activity of ERCC1-XPF.

Principle: A radiolabeled DNA substrate is incubated with the ERCC1-XPF enzyme in the presence and absence of the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis and visualized by phosphorimaging. Inhibition is observed as a decrease in the amount of incised DNA product.

Protocol:

-

Substrate Preparation:

-

A 5'-[32P] radiolabeled DNA substrate designed to be a target for ERCC1-XPF is prepared.

-

-

Reaction Mixture:

-

Incubate varying concentrations of the inhibitor with purified ERCC1-XPF protein.

-

Initiate the reaction by adding the radiolabeled DNA substrate.

-

-

Product Visualization:

-

The reaction is stopped, and the DNA products are separated on a denaturing polyacrylamide gel.

-

The gel is dried and exposed to a phosphorimager screen to visualize the radiolabeled DNA fragments.

-

-

Data Analysis:

-

The intensity of the bands corresponding to the incised product is quantified to determine the IC50 value of the inhibitor.

-

Visualizing the Molecular Landscape

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

Ercc1-xpf-IN-2 and the Nucleotide Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) endonuclease is a critical enzyme complex in the Nucleotide Excision Repair (NER) pathway, a primary DNA repair mechanism for bulky, helix-distorting lesions induced by ultraviolet (UV) light and certain chemotherapeutic agents. The Ercc1-Xpf complex is responsible for making the 5' incision to the DNA lesion, a crucial step in the removal of damaged DNA segments. In addition to its role in NER, Ercc1-Xpf is also involved in other DNA repair pathways, including interstrand crosslink (ICL) repair and some forms of double-strand break (DSB) repair.

Elevated expression of Ercc1 has been correlated with resistance to platinum-based chemotherapies, such as cisplatin, in various cancers. This has made the Ercc1-Xpf complex an attractive target for the development of small molecule inhibitors to enhance the efficacy of existing cancer therapies. This technical guide focuses on Ercc1-xpf-IN-2, a potent inhibitor of the Ercc1-Xpf endonuclease, and its interaction with the NER pathway.

This compound: A Potent Inhibitor of NER

This compound, also known as compound 13, is a catechol-based small molecule inhibitor of the Ercc1-Xpf endonuclease. It has been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. This inhibitor shows promise in sensitizing cancer cells to DNA damaging agents.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

| Parameter | Value | Assay Type | Cell Line | Notes |

| Ercc1-Xpf IC50 | 0.6 µM | Fluorescence-based endonuclease assay | - | In vitro inhibition of purified Ercc1-Xpf complex. |

| NER Inhibition IC50 | 15.6 µM | Comet Assay | A375 melanoma | Inhibition of nucleotide excision repair in a cellular context. |

| FEN-1 IC50 | >100 µM | Nuclease Assay | - | Demonstrates selectivity over Flap endonuclease 1. |

| DNase I IC50 | >100 µM | Nuclease Assay | - | Demonstrates selectivity over DNase I. |

| Cisplatin Enhancement | 1.5-fold increase in activity (PF50) | Cytotoxicity Assay | A375 melanoma | Potentiates the cytotoxic effect of cisplatin. |

| γH2AX Foci | Increased number of foci | Immunofluorescence | A375 melanoma | Indicates a delay in DNA repair. |

| Cell Viability | Not toxic at 10 µM | Cytotoxicity Assay | Hep-G2 | Shows low intrinsic cytotoxicity in a liver cancer cell line. |

| Microsomal Half-life (Mouse) | 23 min | In vitro metabolism assay | - | |

| Microsomal Half-life (Human) | 28 min | In vitro metabolism assay | - |

Signaling Pathways and Experimental Workflows

Nucleotide Excision Repair (NER) Pathway

The NER pathway is a complex, multi-step process involving the coordinated action of numerous proteins. Ercc1-Xpf plays a pivotal role in the incision step of this pathway.

In-Depth Technical Guide: Target Validation of Ercc1-xpf-IN-2 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair.[1] Its central role in repairing DNA damage induced by platinum-based chemotherapeutics, such as cisplatin, has made it a compelling target for drug development.[1][2] Overexpression of the ERCC1-XPF complex in tumors is often correlated with chemoresistance and poor patient outcomes. Therefore, inhibitors of this complex hold significant promise as agents to sensitize cancer cells to DNA-damaging therapies.

This technical guide focuses on the target validation of a specific small molecule inhibitor, Ercc1-xpf-IN-2 . This molecule, also identified as compound 13 in the primary literature, is a potent, catechol-based inhibitor of the ERCC1-XPF endonuclease.[1] This document provides a comprehensive overview of its mechanism of action, quantitative data from key validation experiments, and detailed experimental protocols.

Mechanism of Action and Target Engagement

This compound directly inhibits the endonuclease activity of the ERCC1-XPF complex.[1] By binding to the complex, it prevents the incision of damaged DNA, thereby stalling the DNA repair process. This inhibition leads to an accumulation of DNA lesions, particularly those induced by platinum-based drugs, ultimately resulting in increased cancer cell death. The validation of this compound's activity involves a series of biochemical and cell-based assays to confirm its potency, selectivity, and cellular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

| Biochemical Assay | Parameter | Value | Notes |

| ERCC1-XPF Endonuclease Inhibition | IC50 | 0.6 µM | In vitro fluorescence-based assay |

| FEN-1 Endonuclease Inhibition | IC50 | >100 µM | Demonstrates selectivity over other endonucleases |

| DNase I Inhibition | IC50 | >100 µM | Demonstrates selectivity |

| Binding Kinetics | Kd | ~30 µM | Slow binding kinetics |

| Cell-Based Assays (A375 Melanoma Cells) | Parameter | Value | Notes |

| Nucleotide Excision Repair (NER) Inhibition | IC50 | 15.6 µM | Recombinant GFP reporter assay |

| Cisplatin Sensitization | Potentiation Factor (PF50) | ~1.5-fold | Enhancement of cisplatin cytotoxicity |

| DNA Damage Response (γH2AX) | - | Delay in DNA repair | Increased γH2AX foci at 6 hours post-treatment |

| Cytotoxicity (Hep-G2 cells) | - | Non-toxic at 10 µM | - |

| Pharmacokinetic Properties | Parameter | Value | Notes |

| Mouse Microsomal Half-life | t1/2 | 23 min | - |

| Human Microsomal Half-life | t1/2 | 28 min | - |

Signaling Pathways and Experimental Workflows

ERCC1-XPF in DNA Repair Pathways

The ERCC1-XPF complex is a crucial component of multiple DNA repair pathways. The diagram below illustrates its involvement in Nucleotide Excision Repair (NER) and Interstrand Crosslink (ICL) Repair, highlighting the point of inhibition by this compound.

Caption: Role of ERCC1-XPF in DNA repair and its inhibition by this compound.

Experimental Workflow for Target Validation

The following diagram outlines the key experimental steps for the validation of this compound as an inhibitor of the ERCC1-XPF complex in cancer cells.

Caption: Experimental workflow for the target validation of this compound.

Experimental Protocols

ERCC1-XPF Endonuclease Inhibition Assay (In Vitro)

This fluorescence-based assay measures the inhibition of the endonuclease activity of purified ERCC1-XPF protein.

-

Principle: A stem-loop DNA substrate with a 5'-FAM fluorescent dye and a 3'-dabcyl quencher is used. Cleavage of the substrate by ERCC1-XPF separates the dye from the quencher, resulting in an increase in fluorescence.

-

Materials:

-

Purified recombinant human ERCC1-XPF protein

-

Fluorescently labeled stem-loop DNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, DNA substrate, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the purified ERCC1-XPF protein.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission wavelengths appropriate for FAM).

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Nucleotide Excision Repair (NER) Inhibition Assay (Cell-Based)

This assay assesses the ability of this compound to inhibit NER in living cells using a host cell reactivation assay with a GFP reporter plasmid.

-

Principle: A plasmid expressing Green Fluorescent Protein (GFP) is damaged by UV radiation. When transfected into cells, the repair of the plasmid by the NER pathway restores GFP expression. Inhibition of NER results in reduced GFP expression.

-

Materials:

-

A375 melanoma cells

-

pEGFP plasmid

-

UV crosslinker

-

Transfection reagent

-

This compound

-

Flow cytometer

-

-

Procedure:

-

Damage the pEGFP plasmid by exposing it to a controlled dose of UVC radiation.

-

Seed A375 cells in 24-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Transfect the cells with the UV-damaged pEGFP plasmid.

-

Incubate for a further 24-48 hours to allow for DNA repair and GFP expression.

-

Harvest the cells and analyze GFP expression by flow cytometry.

-

Calculate the percentage of NER inhibition relative to the vehicle-treated control and determine the IC50 value.

-

Cisplatin Sensitization Assay (Cell-Based)

This assay determines if this compound can enhance the cytotoxic effects of cisplatin in cancer cells.

-

Principle: Cells are co-treated with a fixed concentration of this compound and varying concentrations of cisplatin. Cell viability is measured to assess the synergistic effect.

-

Materials:

-

A375 melanoma cells

-

This compound

-

Cisplatin

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

-

-

Procedure:

-

Seed A375 cells in 96-well plates.

-

Treat the cells with a non-toxic concentration of this compound in combination with a serial dilution of cisplatin. Include controls for each compound alone.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Measure cell viability using a suitable reagent.

-

Plot the dose-response curves for cisplatin with and without this compound and calculate the potentiation factor (PF50), which is the ratio of the IC50 of cisplatin alone to the IC50 of cisplatin in the presence of the inhibitor.

-

γH2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks (DSBs) as a measure of DNA damage and repair kinetics.

-

Principle: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DSBs. Immunofluorescence is used to detect γH2AX foci within the nucleus.

-

Materials:

-

A375 melanoma cells grown on coverslips

-

This compound

-

Cisplatin (or other DNA damaging agent)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound and a DNA damaging agent.

-

Fix the cells at different time points (e.g., 0, 6, 24 hours) with PFA.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of γH2AX foci per cell. A delay in the resolution of foci in the presence of this compound indicates inhibition of DNA repair.

-

Conclusion

The available data strongly support the validation of this compound as a potent and selective inhibitor of the ERCC1-XPF endonuclease. Its ability to inhibit nucleotide excision repair and sensitize cancer cells to cisplatin highlights its therapeutic potential. The provided experimental protocols offer a robust framework for further investigation and characterization of this and other ERCC1-XPF inhibitors in preclinical cancer models. Further studies are warranted to explore its in vivo efficacy and to optimize its pharmacokinetic properties for potential clinical development.

References

Methodological & Application

Ercc1-xpf-IN-2 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercc1-xpf-IN-2 is a small molecule inhibitor of the Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer, a critical endonuclease in multiple DNA repair pathways. The ERCC1-XPF complex is essential for the nucleotide excision repair (NER) pathway, which removes bulky DNA adducts and lesions, as well as for interstrand crosslink (ICL) repair and aspects of double-strand break (DSB) repair.[1][2][3] By inhibiting the heterodimerization and thus the endonuclease activity of ERCC1-XPF, this compound can sensitize cancer cells to DNA-damaging chemotherapies and radiation.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on DNA repair and to evaluate its potential as a chemosensitizing agent.

Mechanism of Action

The ERCC1-XPF heterodimer is a structure-specific endonuclease where XPF contains the catalytic domain, and ERCC1 is crucial for DNA binding and stabilizing XPF.[1] This complex incises the damaged DNA strand 5' to the lesion during NER. This compound functions by disrupting the interaction between ERCC1 and XPF, thereby inhibiting the endonuclease activity of the complex.[1][2] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in increased cytotoxicity of DNA-damaging agents.

Caption: Signaling pathway of ERCC1-XPF in DNA repair and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the experimental conditions and results for cell-based assays using an Ercc1-xpf inhibitor (referred to as compound 6 in the source).[2]

Table 1: Cell Lines and Culture Conditions

| Cell Line | Cancer Type | Culture Medium | Supplements | Incubation Conditions |

| HCT-116 | Colorectal Cancer | 1:1 DMEM/F12 | 10% FBS, 50 units/mL penicillin, 50 µg/mL streptomycin, 2.5 mM L-glutamine, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate | 37°C, 5% CO2 |

| A549 | Lung Cancer | 1:1 DMEM/F12 | 10% FBS, 50 units/mL penicillin, 50 µg/mL streptomycin, 2.5 mM L-glutamine, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate | 37°C, 5% CO2 |

Table 2: Experimental Parameters for Cellular Assays

| Assay | Cell Line | Inhibitor Concentration | Treatment Time | Key Findings |

| Proximity Ligation Assay (PLA) | A549 | 2 µM | 24 hours | Significant reduction in ERCC1-XPF heterodimerization foci.[2] |

| Sensitization to UVC Radiation | HCT-116 | 0.5 µM, 1 µM | Pre-treatment | Dose-dependent sensitization to UVC radiation.[2] |

| Sensitization to Cyclophosphamide | HCT-116 | Not specified | Pre-treatment | Sensitized cells to the DNA crosslinking agent.[2] |

| Sensitization to Ionizing Radiation | HCT-116 | 0.5 µM, 1 µM | Pre-treatment | Dose-dependent sensitization to ionizing radiation.[2] |

Experimental Protocols

General Cell Culture Protocol

-

Cell Thawing and Seeding:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

-

Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Cell Maintenance:

-

Monitor cell growth daily and change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

Caption: General workflow for cell culture maintenance.

Proximity Ligation Assay (PLA) to Detect ERCC1-XPF Heterodimerization

This protocol is adapted from a previously published method to visualize the disruption of the ERCC1-XPF interaction in cells.[1][2]

-

Cell Seeding: Seed 3 x 10^4 A549 cells per well in an 8-well chamber slide.[1]

-

Treatment: After 24 hours, treat the cells with 2 µM this compound or DMSO (vehicle control) for another 24 hours.[2]

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

PLA Protocol:

-

Follow the manufacturer's instructions for the Duolink® PLA kit.

-

Briefly, incubate with primary antibodies against ERCC1 and XPF.

-

Incubate with PLA probes (secondary antibodies conjugated with oligonucleotides).

-

Perform the ligation and amplification steps.

-

-

Imaging and Analysis:

-

Mount the slides with a mounting medium containing DAPI.

-

Visualize the PLA signals (fluorescent foci) using a fluorescence microscope.

-

Quantify the number of foci per cell to determine the extent of ERCC1-XPF interaction. A significant decrease in foci in treated cells indicates disruption of the heterodimer.[2]

-

Cellular Repair of UV-Induced DNA Damage (CPD Removal Assay)

This protocol assesses the effect of this compound on the repair of cyclobutane pyrimidine dimers (CPDs), a hallmark of NER.[1]

-

Cell Seeding and Treatment:

-

Seed HCT-116 cells on coverslips in a 6-well plate.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO for a specified pre-treatment time.[2]

-

-

UV Irradiation:

-

Wash the cells with PBS.

-

Irradiate the cells with a specific dose of UVC (e.g., 10 J/m²).

-

-

Repair Incubation:

-

Add fresh medium (with or without the inhibitor) and allow the cells to repair the DNA damage for various time points (e.g., 0, 6, 12, 24 hours).

-

-

Immunofluorescence:

-

Fix and permeabilize the cells as described in the PLA protocol.

-

Incubate with a primary antibody against thymine dimers (CPDs).

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the fluorescence intensity of the CPD staining in the nucleus. A sustained high level of fluorescence in treated cells compared to the control indicates inhibition of NER.[1]

-

Cell Viability and Sensitization Assays

This protocol determines the ability of this compound to sensitize cancer cells to DNA-damaging agents like UVC, cyclophosphamide, or ionizing radiation.[2]

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well.

-

Inhibitor Treatment:

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO.[2]

-

-

DNA Damaging Agent Treatment:

-

After a pre-incubation period with the inhibitor (e.g., 1-2 hours), expose the cells to a range of doses of the DNA damaging agent (e.g., UVC, cyclophosphamide, or ionizing radiation).

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment:

-

Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Read the absorbance or fluorescence according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 values for the DNA damaging agent in the presence and absence of the inhibitor. A significant decrease in the IC50 value indicates sensitization.

-

Caption: Workflow for cell viability and sensitization assays.

References

- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ercc1-xpf-IN-2 in Cisplatin Sensitization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors. However, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of resistance involves the cellular DNA repair machinery, which removes cisplatin-induced DNA adducts. The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease is a critical enzyme complex involved in the nucleotide excision repair (NER) and interstrand crosslink (ICL) repair pathways, both of which are essential for repairing DNA damage caused by cisplatin.[1][2][3] High levels of ERCC1-XPF have been correlated with poor overall survival and resistance to platinum-based therapies in several cancers.[1]

Ercc1-xpf-IN-2 is a potent small molecule inhibitor of the ERCC1-XPF endonuclease with an IC50 value of 0.6 µM.[4] By inhibiting ERCC1-XPF, this compound can prevent the repair of cisplatin-induced DNA damage, leading to the accumulation of cytotoxic lesions and ultimately sensitizing cancer cells to cisplatin treatment. These application notes provide detailed protocols for utilizing this compound in cisplatin sensitization assays to evaluate its potential as a chemosensitizer.

Mechanism of Action: ERCC1-XPF in DNA Repair and Cisplatin Resistance

Cisplatin exerts its cytotoxic effect primarily by forming DNA adducts, including intrastrand and interstrand crosslinks. These adducts distort the DNA helix, blocking replication and transcription and inducing apoptosis. The ERCC1-XPF endonuclease plays a crucial role in removing these adducts through two major DNA repair pathways:

-

Nucleotide Excision Repair (NER): This pathway removes bulky DNA lesions, including cisplatin-induced intrastrand adducts. ERCC1-XPF is responsible for making the 5' incision to the damaged DNA segment, a critical step in the excision of the lesion.[5][6][7]

-

Interstrand Crosslink (ICL) Repair: ICLs are highly toxic lesions that covalently link the two strands of DNA. The repair of ICLs is a complex process involving multiple pathways, and ERCC1-XPF is essential for the unhooking of the crosslink.[8]

By inhibiting the endonuclease activity of ERCC1-XPF, this compound prevents the removal of these cytotoxic DNA adducts, leading to persistent DNA damage, cell cycle arrest, and ultimately, apoptosis.

Signaling Pathway Diagrams

Experimental Protocols

The following protocols are designed to assess the cisplatin-sensitizing effects of this compound in cancer cell lines. It is recommended to use a panel of cell lines with varying ERCC1 expression levels to obtain comprehensive results.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are used to determine the IC50 (half-maximal inhibitory concentration) of cisplatin alone and in combination with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Cisplatin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[9][10][11][12]

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of cisplatin in complete medium.

-

Prepare a fixed, non-toxic concentration of this compound in complete medium. The concentration should be determined from single-agent toxicity assays (typically below its IC20).

-

Treat cells with:

-

Vehicle control (medium with DMSO)

-

This compound alone

-

Increasing concentrations of cisplatin alone

-

Increasing concentrations of cisplatin in combination with the fixed concentration of this compound

-

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/CCK-8 Assay:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for cisplatin alone and in combination with this compound using a suitable software (e.g., GraphPad Prism).

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment and is considered the gold standard for determining cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates or petri dishes

-

Cisplatin

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[13][14]

-

Drug Treatment: Treat the cells with cisplatin and/or this compound as described in the cell viability assay protocol.

-

Incubation: After 24 hours of treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

Staining:

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies (≥50 cells) in each well.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

-

Surviving Fraction (SF): PE of treated cells / PE of control cells

-

Plot the surviving fraction against the cisplatin concentration to generate cell survival curves.

-

Immunofluorescence for γH2AX Foci Formation

This assay visualizes and quantifies DNA double-strand breaks (DSBs), a marker of DNA damage. Increased and persistent γH2AX foci in cells treated with the combination of cisplatin and this compound indicate enhanced DNA damage.[15][16][17][18][19]

Materials:

-

Cancer cell lines

-

Coverslips in 24-well plates

-

Cisplatin and this compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. Treat with cisplatin and/or this compound for a defined period (e.g., 6, 24 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells under a fluorescence microscope.

-

Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

Experimental Workflow Diagram

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of Cisplatin in Combination with this compound

| Cell Line | Treatment | Cisplatin IC50 (µM) ± SD | Sensitization Enhancement Ratio (SER) |

| Cell Line A | Cisplatin Alone | Value | 1.0 |

| Cisplatin + this compound (X µM) | Value | IC50 (Cis) / IC50 (Cis + Inh) | |

| Cell Line B | Cisplatin Alone | Value | 1.0 |

| Cisplatin + this compound (X µM) | Value | IC50 (Cis) / IC50 (Cis + Inh) |

SD: Standard Deviation from at least three independent experiments. SER: A ratio greater than 1 indicates sensitization.

Table 2: Clonogenic Survival Assay Data

| Cell Line | Treatment | Plating Efficiency (%) ± SD | Surviving Fraction at Y µM Cisplatin ± SD |

| Cell Line A | Control | Value | 1.0 |

| This compound (X µM) | Value | Value | |

| Cisplatin (Y µM) | - | Value | |

| Cisplatin (Y µM) + this compound (X µM) | - | Value |

Table 3: Quantification of γH2AX Foci

| Cell Line | Treatment (Time) | Average γH2AX Foci per Nucleus ± SD | Fold Change vs. Control |

| Cell Line A | Control | Value | 1.0 |

| This compound (X µM) | Value | Value | |

| Cisplatin (Y µM) | Value | Value | |

| Cisplatin (Y µM) + this compound (X µM) | Value | Value |

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the potential of this compound as a cisplatin-sensitizing agent. By systematically evaluating its effects on cell viability, long-term survival, and DNA damage, these assays can elucidate the therapeutic potential of targeting the ERCC1-XPF endonuclease to overcome cisplatin resistance in cancer. The structured data presentation will facilitate clear interpretation and comparison of results, contributing to the development of more effective combination cancer therapies.

References

- 1. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 2. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunodetection of DNA repair endonuclease ERCC1-XPF in human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 11. apexbt.com [apexbt.com]

- 12. toolsbiotech.com [toolsbiotech.com]

- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 18. crpr-su.se [crpr-su.se]

- 19. google.com [google.com]

Ercc1-xpf-IN-2 dosage and administration in vivo models

An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "Ercc1-xpf-IN-2." This suggests that the compound may be proprietary, in early-stage development and not yet publicly disclosed, or an internal designation. However, to fulfill the request for detailed application notes and protocols for an Ercc1-XPF inhibitor in in vivo models, this document provides a comprehensive overview based on the publicly available data for NSC16168 , a known and specific inhibitor of the ERCC1-XPF endonuclease.

Application Notes for NSC16168, an ERCC1-XPF Inhibitor

Introduction

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair.[1][2] These pathways are crucial for repairing DNA damage induced by platinum-based chemotherapies such as cisplatin.[1][2] High expression levels of ERCC1 have been associated with resistance to these therapies in various cancers.[3] Therefore, inhibiting the ERCC1-XPF endonuclease activity presents a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents.[1][3]

NSC16168 is a small molecule inhibitor that specifically targets the endonuclease activity of the ERCC1-XPF heterodimer with an IC50 of 0.42 μM.[4] By inhibiting this complex, NSC16168 blocks the repair of DNA lesions, thereby sensitizing cancer cells to the cytotoxic effects of drugs like cisplatin.[2][4][5] Preclinical studies have demonstrated that NSC16168 can potentiate the antitumor activity of cisplatin in both in vitro and in vivo models.[2][4][5]

Mechanism of Action

NSC16168 functions by directly inhibiting the nuclease activity of the ERCC1-XPF complex. This inhibition prevents the incision of damaged DNA, a critical step in the NER and ICL repair pathways. The accumulation of unrepaired DNA lesions, particularly those induced by platinum-based drugs, leads to increased cytotoxicity and apoptotic cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for NSC16168 from preclinical studies.

| Parameter | Value | Reference |

| Target | ERCC1-XPF Endonuclease | [4] |

| IC50 | 0.42 μM | [4] |

| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |

| Mouse Xenograft | H460 (Non-small cell lung cancer) | 20 mg/kg | Intraperitoneal (IP) | Twice daily for 10 days | Potentiated cisplatin antitumor activity. Minimal to no toxicity observed with NSC16168 alone. | [4] |

Protocols

In Vivo Xenograft Study Protocol

This protocol is based on the methodology described for testing the efficacy of NSC16168 in combination with cisplatin in a lung cancer xenograft model.[4]

1. Animal Model and Cell Line

-

Animal: Athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old.

-

Cell Line: H460 human non-small cell lung cancer cells.

2. Tumor Cell Implantation

-

Culture H460 cells under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 2.5 x 107 cells/mL.

-

Subcutaneously inject 2.5 x 106 cells (100 µL) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Animal Grouping and Treatment

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

-

Vehicle control

-

NSC16168 alone

-

Cisplatin alone

-

NSC16168 + Cisplatin

-

-

NSC16168 Formulation and Administration:

-

A possible formulation for in vivo use could involve solvents like DMSO and PEG300.[6] For example, a stock solution can be prepared in DMSO and then diluted with a vehicle such as a mix of PEG300, Tween 80, and saline.[6]

-

Administer NSC16168 at a dose of 20 mg/kg via intraperitoneal (IP) injection.[4]

-

The dosing schedule is twice daily for 10 consecutive days.[4]

-

-

Cisplatin Administration:

-

Administer cisplatin at a clinically relevant dose for the mouse model (e.g., determined from literature or preliminary studies) via an appropriate route (e.g., IP injection).

-

The timing of cisplatin administration should be coordinated with the NSC16168 treatment to maximize the synergistic effect.

-

4. Monitoring and Endpoint

-

Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Observe the animals for any signs of toxicity or distress.[4]

-

The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant morbidity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

References

- 1. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSC16168 | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]

Techniques for Measuring Ercc1-Xpf Inhibition by Ercc1-Xpf-IN-2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the inhibition of the Ercc1-Xpf endonuclease by the small molecule inhibitor, Ercc1-Xpf-IN-2. These guidelines are intended to assist researchers in the fields of DNA repair, cancer biology, and drug development in assessing the biochemical and cellular activity of this inhibitor.

Introduction to Ercc1-Xpf and its Inhibition

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and the Fanconi Anemia (FA) pathway for interstrand crosslink (ICL) repair[1][2][3][4]. By making incisions 5' to the DNA lesion, Ercc1-Xpf is essential for removing damaged DNA and maintaining genomic stability[5][6].

Overexpression of Ercc1 is associated with resistance to platinum-based chemotherapies in various cancers[7][8]. Therefore, inhibiting the endonuclease activity of Ercc1-Xpf is a promising strategy to potentiate the efficacy of DNA-damaging agents[7][9][10][11]. This compound is a potent small molecule inhibitor of the Ercc1-Xpf endonuclease[12]. This document outlines key biochemical and cellular assays to characterize the inhibitory activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the available quantitative data for easy comparison.

| Assay Type | Parameter | Value | Cell Line (if applicable) | Reference |

| Biochemical Endonuclease Assay | IC₅₀ | 0.6 µM | N/A | [12] |

| Nucleotide Excision Repair (NER) Assay | IC₅₀ | 15.6 µM | A375 | [12] |

| γH2AX Foci Formation | Effect | Delayed DNA repair | Not Specified | [12] |

| Selectivity vs. FEN-1 | IC₅₀ | >100 µM | N/A | [12] |

| Selectivity vs. DNase I | IC₅₀ | >100 µM | N/A | [12] |

Signaling Pathway and Experimental Workflows

To visualize the role of Ercc1-Xpf and the experimental approaches to measure its inhibition, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. XPF-ERCC1 participates in the Fanconi anemia pathway of cross-link repair. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 4. XPF–ERCC1: Linchpin of DNA crosslink repair | PLOS Genetics [journals.plos.org]

- 5. The Fanconi Anemia Protein, FANCG, Binds to the ERCC1-XPF Endonuclease via its Tetratricopeptide Repeats and the Central Domain of ERCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure-Specific Endonuclease Ercc1-Xpf Is Required To Resolve DNA Interstrand Cross-Link-Induced Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apcari.ca [apcari.ca]

- 10. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application of Ercc1-xpf-IN-2 in Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Excision repair cross-complementation group 1 (ERCC1)-xeroderma pigmentosum group F (XPF) is a heterodimeric endonuclease that plays a critical role in the nucleotide excision repair (NER) pathway. The NER pathway is a major DNA repair mechanism responsible for removing bulky DNA lesions, including those induced by platinum-based chemotherapeutic agents like cisplatin. In non-small cell lung cancer (NSCLC), overexpression of ERCC1 is associated with resistance to cisplatin therapy and a poorer prognosis for patients. Consequently, the ERCC1-XPF complex has emerged as a promising therapeutic target to overcome chemoresistance.

Ercc1-xpf-IN-2 is a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease. By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage, leading to the accumulation of DNA lesions and subsequent cancer cell death. This sensitizes NSCLC cells to the cytotoxic effects of cisplatin, offering a potential strategy to enhance the efficacy of current chemotherapy regimens.

Mechanism of Action

This compound directly inhibits the endonuclease activity of the ERCC1-XPF complex. This inhibition occurs within the NER pathway, preventing the incision of the damaged DNA strand upstream of the lesion. This disruption of a critical step in DNA repair leads to the persistence of cisplatin-induced DNA adducts, ultimately triggering apoptosis and enhancing the anti-tumor activity of cisplatin. A key indicator of this DNA damage is the phosphorylation of the histone variant H2AX (γH2AX), which forms foci at the sites of DNA double-strand breaks. Treatment with this compound in combination with cisplatin leads to a significant increase in γH2AX foci, indicating a delay in DNA repair.

Applications in NSCLC Research

-

Sensitization to Platinum-Based Chemotherapy: this compound can be utilized in preclinical studies to investigate its ability to sensitize NSCLC cell lines and animal models to cisplatin and other platinum-based drugs.

-

Overcoming Chemoresistance: Research can focus on the efficacy of this compound in NSCLC models that have developed resistance to cisplatin, aiming to restore sensitivity.

-

Combination Therapy Studies: this compound is an ideal candidate for combination therapy studies with various DNA-damaging agents to explore synergistic anti-cancer effects.

-

Biomarker Discovery: Studies can be designed to identify biomarkers that predict the sensitivity of NSCLC tumors to treatment with this compound in combination with chemotherapy.

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Efficacy | |||

| IC50 (ERCC1-XPF Endonuclease Inhibition) | 0.6 µM | Biochemical Assay | [1][2] |

| IC50 (Nucleotide Excision Repair Inhibition) | 15.6 µM | A375 cells | [3] |

| Cisplatin Activity Enhancement | Up to 1.5-fold | A375 cells | [3] |

| Pharmacokinetics | |||

| Mouse Microsomal Half-life (t1/2) | 23 min | In vitro | [3] |

| Human Microsomal Half-life (t1/2) | 28 min | In vitro | [3] |

| Cellular Effects | |||

| Toxicity in Hep-G2 cells (at 10 µM) | Not toxic | Hep-G2 cells | [3] |

| DNA Repair Delay | Right shift towards higher γH2AX foci/cell | A375 cells | [3] |

Experimental Protocols

In Vitro ERCC1-XPF Endonuclease Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of the purified ERCC1-XPF protein.

Materials:

-

Purified recombinant human ERCC1-XPF protein

-

Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide with a 5'-FAM and 3'-Dabcyl modification)

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, 60 mM NaCl, 1 mM DTT, 0.5 mM MnCl2, 100 µg/ml BSA)

-

This compound

-

DMSO (for compound dilution)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the purified ERCC1-XPF protein to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound alone and in combination with cisplatin on NSCLC cells.

Materials:

-

NSCLC cell line (e.g., A549, H1299)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cisplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, cisplatin, or a combination of both. Include untreated and vehicle-treated (DMSO) wells as controls.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

γH2AX Immunofluorescence Staining for DNA Damage

This protocol visualizes and quantifies DNA double-strand breaks by detecting γH2AX foci in NSCLC cells treated with this compound and cisplatin.

Materials:

-

NSCLC cells

-

Glass coverslips in a 24-well plate

-

This compound and Cisplatin

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed NSCLC cells onto glass coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with this compound, cisplatin, or the combination for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound and cisplatin on the ability of single NSCLC cells to form colonies.

Materials:

-

NSCLC cell line

-

Complete cell culture medium

-

This compound and Cisplatin

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat a suspension of NSCLC cells with various concentrations of this compound, cisplatin, or the combination for a defined period (e.g., 24 hours).

-

After treatment, wash the cells and plate a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.

-

Incubate the plates for 10-14 days at 37°C to allow for colony formation.

-

Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.

Visualizations

Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by this compound.

References

Application Notes and Protocols for Studying Interstrand Crosslink Repair Using Ercc1-xpf-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interstrand crosslinks (ICLs) are highly cytotoxic DNA lesions that covalently link both strands of the DNA double helix, posing a significant barrier to essential cellular processes like replication and transcription. The repair of ICLs is a complex process involving multiple pathways, with the ERCC1-XPF endonuclease playing a pivotal role. ERCC1-XPF, a heterodimeric protein, is a structure-specific endonuclease essential for the "unhooking" step in ICL repair, where incisions are made on one DNA strand flanking the crosslink. This activity is critical for initiating downstream repair events.[1][2][3] The inhibition of ERCC1-XPF has emerged as a promising therapeutic strategy to sensitize cancer cells to ICL-inducing chemotherapeutic agents, such as cisplatin and mitomycin C.[4][5]

Ercc1-xpf-IN-2 is a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the mechanisms of ICL repair and to evaluate its potential as a chemosensitizing agent.

Mechanism of Action

This compound directly inhibits the nuclease activity of the ERCC1-XPF complex. By binding to the complex, the inhibitor prevents the incision of DNA at structured junctions, a critical step in both nucleotide excision repair (NER) and ICL repair.[6] This inhibition leads to the persistence of DNA lesions, increased genomic instability, and ultimately, potentiation of the cytotoxic effects of DNA crosslinking agents.

Quantitative Data for this compound

The following tables summarize the key in vitro and cellular activities of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 (ERCC1-XPF Endonuclease Activity) | 0.6 µM | In vitro nuclease assay | [6] |

| IC50 (Nucleotide Excision Repair) | 15.6 µM | Cellular assay in A375 human melanoma cells | [6] |

| Binding Kinetics (Kd) | ~30 µM | Slow binding kinetics | [6] |

| Selectivity (FEN-1 IC50) | >100 µM | In vitro nuclease assay | [6] |

| Selectivity (DNase I IC50) | >100 µM | In vitro nuclease assay | [6] |

| Cellular Toxicity (HepG2 cells) | Not toxic at 10 µM | Cellular viability assay | [6] |

| Metabolic Stability (Mouse Microsomes) | t1/2 = 23 min | In vitro metabolism assay | [6] |

| Metabolic Stability (Human Microsomes) | t1/2 = 28 min | In vitro metabolism assay | [6] |

| Cellular Activity | Concentration | Time | Effect | Cell Line | Reference |

| Cisplatin Activity Enhancement | 0-60 µM | - | Increases cisplatin activity up to 1.5-fold with no toxicity on its own. | A375 | [6] |

| Induction of γH2AX Foci (DNA Double-Strand Breaks) | 10 µM | 6 h | Causes a delay in DNA repair, indicated by an increase in γH2AX foci per cell. | A375 | [6] |

Experimental Protocols

In Vitro ERCC1-XPF Nuclease Activity Assay

This assay measures the direct inhibitory effect of this compound on the endonuclease activity of purified ERCC1-XPF protein using a fluorescently labeled DNA substrate.[7][8][9]

Materials:

-

Purified recombinant human ERCC1-XPF protein

-

Fluorescently labeled stem-loop DNA substrate (e.g., 5'-FAM and 3'-Dabcyl)

-

Nuclease buffer (50 mM Tris-HCl pH 8.0, 40 mM NaCl, 1 mM MnCl₂, 0.5 mM DTT, 100 µg/mL BSA, 10% glycerol)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the nuclease buffer and the fluorescent DNA substrate at the desired final concentration (e.g., 200 nM).

-

Add varying concentrations of this compound to the wells of the 384-well plate. Include a DMSO-only control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding purified ERCC1-XPF protein to a final concentration of, for example, 40 nM.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cisplatin Enhancement Assay (Cell Viability)

This protocol determines the ability of this compound to sensitize cancer cells to the cytotoxic effects of cisplatin.[10][11]

Materials:

-

Cancer cell line of interest (e.g., A375, H1299)

-

Complete cell culture medium

-

Cisplatin

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

MTT solvent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to attach overnight.

-

Prepare serial dilutions of cisplatin and this compound in complete medium.

-

Treat the cells with either cisplatin alone, this compound alone, or a combination of both at various concentrations. Include a vehicle (DMSO) control.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding the MTT solvent and incubate overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for cisplatin in the presence and absence of this compound to quantify the enhancement of cytotoxicity.

γH2AX Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX).[12][13][14]

Materials:

-

Cells grown on coverslips in a multi-well plate

-

ICL-inducing agent (e.g., cisplatin)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat the cells with the ICL-inducing agent in the presence or absence of this compound for the desired time. Include appropriate controls.

-

After treatment, wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with the permeabilization buffer for 10 minutes.

-

Wash with PBS and block with the blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.

-

Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the presence of this compound indicates inhibition of DNA repair.

Modified Alkaline Comet Assay for Interstrand Crosslinks

This assay measures the presence of ICLs by quantifying the reduction in DNA migration in an electric field after inducing random single-strand breaks.[1][15][16][17]

Materials:

-

Single-cell suspension

-

Low melting point agarose

-

Normal melting point agarose

-

Frosted microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or propidium iodide)

-

Gamma-irradiation source (e.g., ¹³⁷Cs)

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with an ICL-inducing agent in the presence or absence of this compound.

-

Harvest the cells and prepare a single-cell suspension.

-

Mix approximately 2 x 10⁴ cells with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

-

Irradiate the slides on ice with a fixed dose of gamma-rays (e.g., 5-10 Gy) to introduce random single-strand breaks. An unirradiated control should be included.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a constant voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and neutralize them with the neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Analyze the slides using a fluorescence microscope equipped with an image analysis system.

-

The presence of ICLs will reduce the migration of DNA from the comet head into the tail. Quantify the tail moment or percentage of DNA in the tail. A decrease in tail migration in irradiated cells indicates the presence of ICLs. Inhibition of ICL repair by this compound will result in a sustained reduction in tail migration over time after the removal of the crosslinking agent.

Visualizations

References

- 1. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. XPF-ERCC1 participates in the Fanconi anemia pathway of cross-link repair. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. neb.com [neb.com]

- 16. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. ora.ox.ac.uk [ora.ox.ac.uk]

Application Notes & Protocols: High-Throughput Screening for Ercc1-XPF Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair. By incising the DNA backbone 5' to the site of damage, Ercc1-XPF is essential for removing bulky DNA adducts and crosslinks. Its crucial role in DNA repair makes it a compelling target for therapeutic intervention, particularly in oncology. Inhibiting Ercc1-XPF can sensitize cancer cells to DNA-damaging agents, offering a promising strategy to overcome drug resistance.

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize inhibitors of the Ercc1-XPF endonuclease. While the specific compound "Ercc1-xpf-IN-2" is not documented in publicly available literature, the following protocols and data are presented to exemplify the screening process for a hypothetical inhibitor of this target.

Mechanism of Action & Signaling Pathway

Ercc1-XPF is a heterodimeric protein that functions as a 5' flap endonuclease. In the NER pathway, it is recruited to sites of DNA damage by the XPA protein. Ercc1-XPF then makes a structure-specific incision on the 5' side of the DNA lesion, allowing for the removal of the damaged oligonucleotide. A similar function is observed in the repair of interstrand crosslinks. Inhibition of this endonuclease activity is the primary mechanism for therapeutic agents targeting this complex.

Figure 1: Role of Ercc1-XPF in the Nucleotide Excision Repair (NER) pathway and point of therapeutic inhibition.

Data Presentation: Hypothetical Inhibitor "E-XPF-IN-H1"

The following tables summarize representative quantitative data for a hypothetical Ercc1-XPF inhibitor, designated "E-XPF-IN-H1," obtained from primary screening and subsequent validation assays.

Table 1: Primary HTS Assay Results

| Compound ID | Concentration (µM) | % Inhibition | Z'-factor |

| E-XPF-IN-H1 | 10 | 92.5 | 0.78 |

| Control 1 | 10 | 2.1 | N/A |

| Control 2 | 10 | 98.2 (Pos) | N/A |

Table 2: Dose-Response and Potency

| Compound ID | IC50 (nM) | Ki (nM) | Hill Slope |

| E-XPF-IN-H1 | 150 | 75 | 1.1 |

Table 3: Selectivity Profile

| Nuclease Target | IC50 (nM) for E-XPF-IN-H1 | Fold Selectivity (vs. Ercc1-XPF) |

| Ercc1-XPF | 150 | 1 |

| XPG | > 20,000 | > 133 |

| FEN1 | 8,500 | 57 |

| MUS81-EME1 | > 20,000 | > 133 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (FRET-based Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of Ercc1-XPF endonuclease activity. The assay utilizes a synthetic DNA substrate with a 5' flap, labeled with a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL). Cleavage of the substrate by Ercc1-XPF separates the fluorophore and quencher, resulting in an increase in fluorescence.

Figure 2: Workflow for a FRET-based high-throughput screening assay for Ercc1-XPF inhibitors.

Materials:

-

Recombinant human Ercc1-XPF protein

-

FRET-based DNA substrate (e.g., 5'-FAM, 3'-DABCYL)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 40 mM NaCl, 1 mM DTT, 0.5 mM MgCl₂, 0.1 mg/mL BSA.

-

Test compounds dissolved in DMSO.

-

Positive control inhibitor (if available).

-

384-well, low-volume, black assay plates.

-

Plate reader with fluorescence detection capabilities.

Procedure:

-

Compound Plating: Using an acoustic dispenser, transfer 100 nL of test compounds (at 1 mM in DMSO) to the assay plates. For controls, dispense DMSO only (negative control) or a known inhibitor (positive control).

-

Enzyme Addition: Add 5 µL of Ercc1-XPF solution (e.g., 2 nM final concentration) in assay buffer to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 5 µL of the FRET DNA substrate (e.g., 50 nM final concentration) in assay buffer to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes. Protect from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

Data Analysis:

-

Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) where Signal_Negative is the DMSO control and Signal_Positive is a no-enzyme or potent inhibitor control.

Protocol 2: IC50 Determination (Dose-Response Assay)

This protocol is used to determine the potency (IC50) of compounds identified as "hits" in the primary screen.

Materials:

-

Same as Protocol 1.

-

Hit compounds.

Procedure:

-

Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a high concentration (e.g., 10 mM).

-

Compound Plating: Dispense 100 nL of each concentration from the dilution series into a 384-well plate in triplicate.

-

Assay Performance: Follow steps 2-6 from Protocol 1.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-